4-Nitrophenyl thiophen-2-ylmethyl carbonate
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Overview
Description
4-Nitrophenyl thiophen-2-ylmethyl carbonate is a complex organic compound with the molecular formula C11H7NO4S It is known for its unique chemical structure, which includes a thiophene ring and a nitrophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 4-nitro-phenyl ester thiophen-2-ylmethyl ester typically involves the esterification of 4-nitrophenol with thiophen-2-ylmethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl thiophen-2-ylmethyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters and other derivatives.
Scientific Research Applications
4-Nitrophenyl thiophen-2-ylmethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of carbonic acid 4-nitro-phenyl ester thiophen-2-ylmethyl ester involves its interaction with specific molecular targets. The nitrophenyl ester group can undergo hydrolysis to release 4-nitrophenol, which can then participate in various biochemical pathways. The thiophene ring may also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-methyl ester share structural similarities.
Nitrophenyl esters: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl benzoate are similar in terms of their ester functional group.
Uniqueness
4-Nitrophenyl thiophen-2-ylmethyl carbonate is unique due to the combination of its thiophene ring and nitrophenyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H9NO5S |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
(4-nitrophenyl) thiophen-2-ylmethyl carbonate |
InChI |
InChI=1S/C12H9NO5S/c14-12(17-8-11-2-1-7-19-11)18-10-5-3-9(4-6-10)13(15)16/h1-7H,8H2 |
InChI Key |
CWRYOERGBQXNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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